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Compound of Interest

Compound Name: 4-Ethynylphenylacetonitrile

Cat. No.: B1316021

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylphenylacetonitrile, also known as 2-(4-ethynylphenyl)acetonitrile, is a bifunctional
organic molecule featuring both a terminal alkyne and a nitrile group. This unique structure
makes it a valuable building block in organic synthesis, particularly in the burgeoning field of
targeted protein degradation. Its primary application lies in its use as a linker in the synthesis of
Proteolysis Targeting Chimeras (PROTACSs). PROTACSs are novel therapeutic agents designed
to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The
terminal alkyne group of 4-ethynylphenylacetonitrile allows for efficient conjugation to other
molecules via "click chemistry," a set of rapid, reliable, and high-yield chemical reactions.

Physicochemical Properties

Limited explicit experimental data for the physical properties of 4-ethynylphenylacetonitrile is
available in public literature. The following table summarizes the available information.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b1316021?utm_src=pdf-interest
https://www.benchchem.com/product/b1316021?utm_src=pdf-body
https://www.benchchem.com/product/b1316021?utm_src=pdf-body
https://www.benchchem.com/product/b1316021?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source
CAS Number 351002-90-9

Molecular Formula CioH7N

Molecular Weight 141.17 g/mol [1]
Boiling Point 259 °C [1]
Appearance Not specified

Melting Point Not specified

Solubility Not specified

Spectroscopic Data

Detailed experimental spectroscopic data for 4-ethynylphenylacetonitrile is not readily
available in public databases. However, based on its chemical structure, the expected spectral
characteristics are outlined below. This section will be updated as experimental data becomes
available.

'H NMR (Proton Nuclear Magnetic Resonance)

o Aromatic Protons (CeHa): Two doublets are expected in the aromatic region (typically & 7.0-
8.0 ppm), characteristic of a para-substituted benzene ring.

» Methylene Protons (CH2): A singlet is expected for the two protons of the cyanomethyl group,
likely in the range of & 3.5-4.0 ppm.

o Alkynyl Proton (C=CH): A singlet for the terminal alkyne proton is expected, typically around
0 3.0-3.5 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

¢ Nitrile Carbon (CN): A signal in the range of & 115-125 ppm.

o Alkynyl Carbons (C=C): Two signals are expected for the alkyne carbons, typically between
0 70-90 ppm.
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e Aromatic Carbons (CsHa): Four signals are expected in the aromatic region (& 120-140 ppm)
due to the para-substitution pattern.

o Methylene Carbon (CHz): A signal for the methylene carbon, likely in the range of 4 20-30
ppm.

IR (Infrared) Spectroscopy

o C=N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2240-2260 cm™1,
o =C-H Stretch (Terminal Alkyne): A sharp, strong absorption band around 3250-3350 cm™1.
o C=C Stretch (Alkyne): A weak absorption band around 2100-2140 cm~1,

o C-H Stretch (Aromatic and Methylene): Absorptions in the range of 2850-3100 cm~1.

C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm™1.

MS (Mass Spectrometry)

e Molecular lon (M*): The mass spectrum should show a molecular ion peak at m/z = 141.17,
corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

The synthesis of 4-ethynylphenylacetonitrile is most commonly achieved through a
Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful
method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or
vinyl halide.

General Synthetic Workflow: Sonogashira Coupling

The logical workflow for the synthesis involves the coupling of a protected alkyne with an aryl
halide containing the cyanomethyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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